REACTION_CXSMILES
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[Cl:1][CH2:2][C:3](Cl)=[O:4].[F:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:8]=1[NH:16][CH3:17]>C1(C)C=CC=CC=1>[Cl:1][CH2:2][C:3]([N:16]([C:8]1[CH:9]=[CH:10][C:11]([N+:13]([O-:15])=[O:14])=[CH:12][C:7]=1[F:6])[CH3:17])=[O:4]
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Name
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|
Quantity
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1.87 mL
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Type
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reactant
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Smiles
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ClCC(=O)Cl
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Name
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|
Quantity
|
2 g
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Type
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reactant
|
Smiles
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FC1=C(C=CC(=C1)[N+](=O)[O-])NC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
The mixture is evaporated under vacuum
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Type
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CUSTOM
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Details
|
the residue triturated with ethanol
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Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)N(C)C1=C(C=C(C=C1)[N+](=O)[O-])F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |